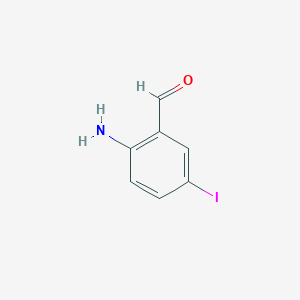
N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride
Descripción general
Descripción
N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride is a chemical compound . It is similar to N-(4-bromobenzyl)-1-butanamine hydrochloride and N-(4-bromobenzyl)-2-butanamine hydrochloride, both of which have a molecular weight of 278.62 .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is similar to N-(4-bromobenzyl)-1-butanamine hydrochloride and N-(4-bromobenzyl)-2-butanamine hydrochloride, both of which have a molecular weight of 278.62 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Novel Derivatives : N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride is utilized in the synthesis of novel chemical derivatives. For instance, a study conducted by Kaneria et al. (2016) involved the synthesis of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives, characterized by various spectroscopic methods, including NMR and IR, and evaluated for antimicrobial activity (Kaneria et al., 2016).
Chelating Ligands and Metal Ions
- Development of Hexadentate Ligands : In the field of inorganic chemistry, this compound contributes to the development of hexadentate ligands for Group 13 metal ions. A study by Liu et al. (1993) demonstrated the preparation of various N3O3 amine phenols, which are reduction products of Schiff bases, and their potential applications in chelating Group 13 metals (Liu et al., 1993).
Neurotoxicity Studies
- Neurotoxic Effects on Noradrenergic Neurons : A pivotal study by Jaim-Etcheverry and Zieher (1980) explored the neurotoxic effects of a related compound, N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride, on noradrenergic neurons in both adult and developing rats. This research provided valuable insights into the neurotoxic potential of similar bromobenzylamine derivatives (Jaim-Etcheverry & Zieher, 1980).
Catalysis and Chemical Reactions
- Catalytic Amination in Synthesis : this compound plays a role in catalytic amination processes. For example, Yakushev et al. (2016) discussed the use of 3-bromobenzyl-substituted azacrown ethers in catalytic amination to produce macrocyclic conjugates, demonstrating the compound's utility in complex chemical syntheses (Yakushev et al., 2016).
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h2-6,12H,1,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARULNOSMOTZCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



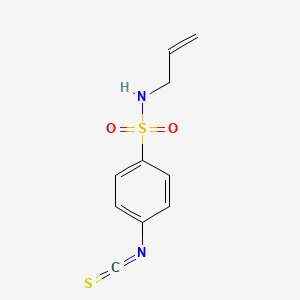


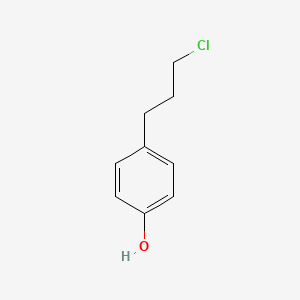



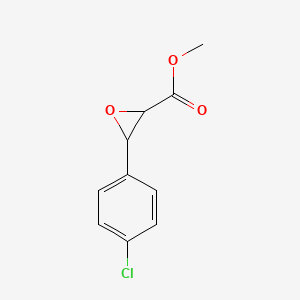
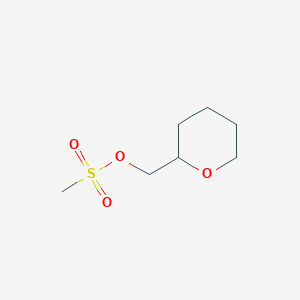

![5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3176444.png)
![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3176450.png)
